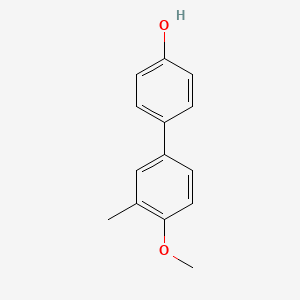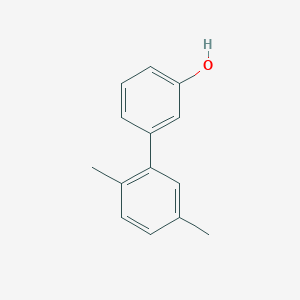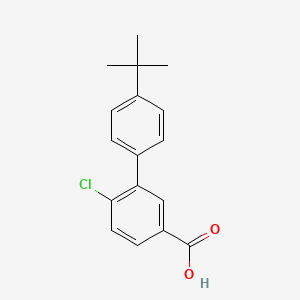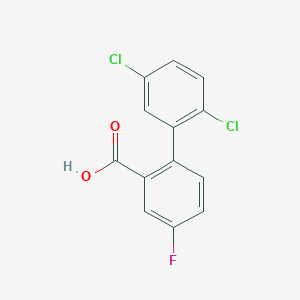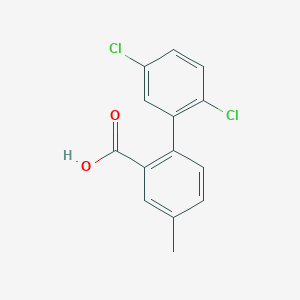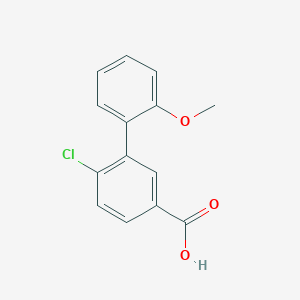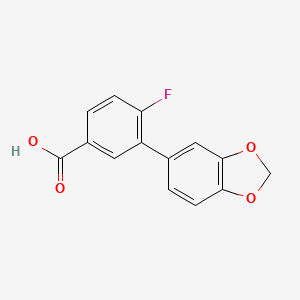
2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% (2-CDP) is an organic compound that is commonly used in scientific research. It is a white crystalline solid with a melting point of 149-151 °C and a boiling point of 315 °C. 2-CDP has a molecular weight of 243.61 g/mol and a molecular formula of C12H13ClO3. It is soluble in water, alcohol, and other organic solvents.
Wirkmechanismus
2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% has been shown to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells. It has also been shown to inhibit the release of pro-inflammatory cytokines, as well as the expression of genes associated with inflammation. Additionally, 2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, 2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% has been shown to inhibit the release of pro-inflammatory cytokines, as well as the expression of genes associated with inflammation. It has also been shown to have anti-tumor and anti-cancer effects, as well as anti-viral and anti-bacterial effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to obtain. Additionally, it is soluble in a variety of solvents and can be stored for long periods of time without degradation. However, there are also some limitations to using 2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% in laboratory experiments. It is a volatile compound, and it can be difficult to accurately measure and control the concentration of the compound in a reaction. Additionally, it is toxic and should be handled with caution.
Zukünftige Richtungen
The potential applications of 2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% are vast. In the future, it may be used in the synthesis of new pharmaceuticals and other compounds, as well as in the development of new therapies for diseases. Additionally, it may be used to improve the bioavailability of drugs, as well as to reduce their toxicity. Additionally, it may be used to develop new methods for detecting and quantifying reactive oxygen species in biological systems. Finally, it may be used to improve the effectiveness of drug delivery systems, such as nanoparticles.
Synthesemethoden
2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% can be synthesized by a variety of methods. One of the most common methods is the condensation reaction of 4-chloro-2-methoxyphenol and 3,4-dimethoxybenzaldehyde in the presence of an acid catalyst. This reaction yields 2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including phenolic antioxidants and anti-inflammatory agents. It can also be used as a catalyst in organic reactions, such as the synthesis of heterocyclic compounds. Additionally, 2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% has been used in the synthesis of pharmaceuticals, including antifungal and antimalarial drugs.
Eigenschaften
IUPAC Name |
2-chloro-4-(3,4-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-13-6-4-10(8-14(13)18-2)9-3-5-12(16)11(15)7-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKQKOYZZSVNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653536 |
Source


|
| Record name | 3-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3,4-dimethoxyphenyl)phenol | |
CAS RN |
1175924-32-9 |
Source


|
| Record name | 3-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

